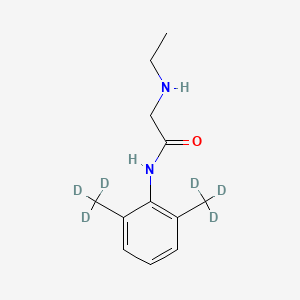

Monoethylglycinexylidide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1216698-89-3 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

212.32 g/mol |

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide |

InChI |

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3 |

InChI Key |

WRMRXPASUROZGT-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Foundational & Exploratory

Monoethylglycinexylidide-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide-d6 (MEGX-d6) is the deuterium-labeled form of Monoethylglycinexylidide (MEGX), the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine. The incorporation of six deuterium atoms into the molecule renders it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. This technical guide provides a comprehensive overview of MEGX-d6, including its physicochemical properties, its role in the metabolic pathway of Lidocaine, and detailed protocols for its application in experimental research.

Physicochemical Properties

The fundamental properties of this compound and its non-deuterated counterpart are summarized below. This data is essential for the accurate preparation of standards and interpretation of analytical results.

| Property | This compound (Hydrochloride) | Monoethylglycinexylidide |

| Synonyms | MEGX-d6 HCl, Norlidocaine-d6 HCl | MEGX, Norlidocaine |

| Molecular Formula | C₁₂H₁₂D₆N₂O · HCl | C₁₂H₁₈N₂O |

| Molecular Weight | 248.78 g/mol | 206.28 g/mol |

| Appearance | Solid | White Solid |

| Primary Application | Internal Standard for Mass Spectrometry | Drug Metabolite |

Metabolic Pathway of Lidocaine

Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 playing crucial roles.[1] The major metabolic route is the N-deethylation of Lidocaine to form Monoethylglycinexylidide (MEGX).[1] MEGX is subsequently metabolized further through deethylation to Glycinexylidide (GX) and hydrolysis to 2,6-xylidine.[1] MEGX itself exhibits pharmacological activity, possessing antiarrhythmic and anticonvulsant properties at approximately 80-90% of the potency of Lidocaine.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of MEGX and Lidocaine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies.

Quantification of MEGX in Human Plasma using LC-MS/MS with MEGX-d6 Internal Standard

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of MEGX-d6 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (MEGX) | m/z 207.2 |

| Product Ion (MEGX) | m/z 58.1 |

| Precursor Ion (MEGX-d6) | m/z 213.2 (inferred, +6 Da from MEGX) |

| Product Ion (MEGX-d6) | m/z 64.1 (inferred, +6 Da from MEGX product ion) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of MEGX in a biological sample using MEGX-d6 as an internal standard.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for MEGX and its parent compound, Lidocaine. The methodologies and data presented in this guide provide a solid foundation for the implementation of MEGX-d6 in a variety of research applications, from pharmacokinetic studies to the monitoring of hepatic function. The detailed protocols and diagrams serve as a practical resource for scientists and professionals in the field of drug development and analysis.

References

Monoethylglycinexylidide-d6: A Technical Overview for Researchers

Introduction: Monoethylglycinexylidide-d6 (MEGX-d6) is the deuterated form of Monoethylglycinexylidide (MEGX), the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX from lidocaine occurs predominantly in the liver through oxidative N-deethylation, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[1][2] Due to its reliance on hepatic metabolic capacity and blood flow, the rate of MEGX formation is a sensitive and specific indicator of liver function.[3][4] MEGX-d6 serves as a crucial internal standard for the quantitative analysis of MEGX in biological matrices, enabling precise and accurate measurements in research and clinical settings. The incorporation of stable heavy isotopes like deuterium provides a distinct mass signature for mass spectrometry-based detection without altering the chemical properties of the molecule.[5]

Chemical Structure and Physicochemical Properties

Monoethylglycinexylidide is an amino acid amide composed of a 2,6-dimethylaniline moiety linked to an N-ethylglycine component.[6] In MEGX-d6, six hydrogen atoms are substituted with deuterium. While the exact position of deuteration can vary, it is commonly on the ethyl group when used as an internal standard for mass spectrometry.

IUPAC Name: N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide-d6

SMILES (non-deuterated): CCNCC(=O)NC1=C(C=CC=C1C)C[6]

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂D₆N₂O | [7] |

| Molecular Weight | 212.32 g/mol | [7] |

| CAS Number | 2748541-96-8 (hydrochloride salt) | [5] |

Metabolic Pathway of Lidocaine

The metabolic conversion of lidocaine to its metabolites is a critical pathway in its clearance and pharmacological activity. The initial and rate-limiting step is the N-deethylation to MEGX, which is then further metabolized. This pathway is a key determinant of both the therapeutic and potential toxic effects of lidocaine and serves as the basis for the MEGX liver function test.

Caption: Metabolic pathway of lidocaine to MEGX and GX.

Experimental Protocols

The quantification of MEGX is essential for liver function assessment and pharmacokinetic studies. MEGX-d6 is the preferred internal standard for methods utilizing mass spectrometry due to its similar chemical behavior and distinct mass.

Protocol: Determination of MEGX in Serum by GC-MS

This protocol is adapted from a methodology for the quantitative analysis of MEGX in serum samples.[8]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Condition a CN-SPE column according to the manufacturer's instructions.

- Spike a 1 mL serum sample with a known concentration of MEGX-d6 (internal standard).

- Load the spiked serum sample onto the SPE column.

- Wash the column with a suitable solvent to remove interfering substances.

- Elute MEGX and MEGX-d6 from the column with an appropriate elution solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system.

2. GC-MS Analysis:

- Gas Chromatograph: Agilent 6890 or equivalent.

- Column: HP-5MS capillary column (15 m x 0.25 mm x 0.1 µm).[8]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

- Injection Volume: 2 µL with a split ratio of 1:1.[8]

- Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: Increase to 200°C at a rate of 40°C/min.

- Hold: Hold at 200°C for 0.5 minutes.[8]

- Mass Spectrometer: Agilent 5973 or equivalent, operating in Selected Ion Monitoring (SIM) mode.

- Monitored Ions:

- MEGX: m/z 58

- Internal Standard (e.g., Procaine as cited, or MEGX-d6 which would have a different m/z): m/z 86[8]

3. Quantification:

- Generate a calibration curve by analyzing standards of known MEGX concentrations with a constant concentration of MEGX-d6.

- Plot the ratio of the peak area of MEGX to the peak area of MEGX-d6 against the concentration of MEGX.

- Determine the concentration of MEGX in the unknown samples by interpolating their peak area ratios from the calibration curve.

Serum [label="Serum Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with\nMEGX-d6 (IS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

SPE [label="Solid Phase\nExtraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Elute [label="Elution &\nEvaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GCMS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data [label="Data Analysis\n(Quantification)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Serum -> Spike [color="#5F6368"];

Spike -> SPE [color="#5F6368"];

SPE -> Elute [color="#5F6368"];

Elute -> GCMS [color="#5F6368"];

GCMS -> Data [color="#5F6368"];

}

Caption: Experimental workflow for MEGX quantification.

Applications in Research and Drug Development

- Liver Function Testing: The "MEGX test"is a dynamic liver function test used to assess the metabolic capacity of the liver, particularly in the context of organ transplantation, critical care, and chronic liver disease. [3][4]Low MEGX formation rates are correlated with the severity of hepatic dysfunction and can have prognostic value. [3]* Pharmacokinetic Studies: MEGX-d6 is indispensable for pharmacokinetic studies of lidocaine, allowing for the precise determination of metabolite concentrations over time.

Drug-Drug Interaction Studies: As lidocaine metabolism is heavily dependent on CYP3A4 and CYP1A2, the MEGX formation rate can be used to study the inducing or inhibiting effects of new chemical entities on these crucial drug-metabolizing enzymes.

References

- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Monoethylglycinexylidide -d6 [chemicalbook.com]

- 8. [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

MEGX-d6 as a Metabolite of Lidocaine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and analysis of Monoethylglycinexylidide-d6 (MEGX-d6) as a primary metabolite of the deuterated local anesthetic, Lidocaine-d6. This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for synthesis and analysis, and a compilation of relevant quantitative data. The inclusion of deuterated analogs like Lidocaine-d6 and MEGX-d6 is of significant interest in pharmacokinetic studies, serving as internal standards for mass spectrometry-based quantification and enabling the differentiation between endogenously produced and exogenously administered compounds.

Metabolic Pathway of Lidocaine-d6 to MEGX-d6

Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major isoforms responsible for its N-de-ethylation.[1] This process leads to the formation of its main active metabolite, monoethylglycinexylidide (MEGX). The metabolic pathway for the deuterated analog, Lidocaine-d6, is presumed to be identical, yielding MEGX-d6.

The following diagram illustrates the metabolic conversion of Lidocaine-d6 to MEGX-d6.

References

An In-depth Technical Guide to the Synthesis of Monoethylglycinexylidide-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated analog of the active metabolite of lidocaine. The synthesis is presented as a two-step process, commencing with the formation of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by its reaction with a deuterated amine to yield the final product. This guide includes detailed experimental protocols, data presentation in tabular format, and process visualization using the DOT language.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process analogous to the well-established synthesis of lidocaine.[1][2][3] This involves the initial acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the key intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then subjected to a nucleophilic substitution reaction with ethylamine-d5 to introduce the deuterated ethylamino group, yielding the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

This initial step involves the N-acylation of 2,6-dimethylaniline.

Materials:

-

2,6-dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

To this solution, add chloroacetyl chloride dropwise while maintaining the temperature between 40-50°C.[4]

-

After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and then add a solution of sodium acetate in water to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

-

The crude α-chloro-2,6-dimethylacetanilide is then dried before proceeding to the next step.

Step 2: Synthesis of this compound

The second step involves the reaction of the chloro-intermediate with deuterated ethylamine.

Materials:

-

α-chloro-2,6-dimethylacetanilide (from Step 1)

-

Ethylamine-d5 hydrochloride

-

A suitable solvent (e.g., toluene)

-

A base (e.g., potassium carbonate) to liberate the free ethylamine-d5

Procedure:

-

Suspend α-chloro-2,6-dimethylacetanilide in a suitable solvent such as toluene in a reaction flask.

-

In a separate vessel, treat ethylamine-d5 hydrochloride with a base like potassium carbonate to generate the free ethylamine-d5.

-

Add the free ethylamine-d5 to the suspension of α-chloro-2,6-dimethylacetanilide.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be further purified by a suitable method such as column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Amount |

| Step 1 | |||

| 2,6-dimethylaniline | 121.18 | 1.0 | 10.0 g |

| Chloroacetyl chloride | 112.94 | 1.1 | 7.4 mL |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL |

| Sodium Acetate | 82.03 | 1.2 | 8.1 g |

| Step 2 | |||

| α-chloro-2,6-dimethylacetanilide | 197.66 | 1.0 | 15.0 g |

| Ethylamine-d5 hydrochloride | 86.58 | 2.0 | 13.2 g |

| Toluene | 92.14 | Solvent | 150 mL |

| Potassium Carbonate | 138.21 | 2.2 | 23.2 g |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Purity (by HPLC) |

| α-chloro-2,6-dimethylacetanilide | 197.66 | 16.3 | 14.7 | 90 | >95% |

| This compound | 227.33 | 17.3 | 13.8 | 80 | >98% |

Visualizations

Logical Relationship of Synthesis

Caption: Overall synthetic pathway for MEGX-d6.

Experimental Workflow

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. Answered: Lidocaine synthesis consists of two steps, 2,6-dimethylaniline (1) is treated with chloroacetyl chloride under weakly basic conditions to selectively generate… | bartleby [bartleby.com]

- 4. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to MEGX-d6: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated internal standard crucial for the accurate quantification of Monoethylglycinexylidide (MEGX). MEGX is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX is a key indicator of hepatic function, making its precise measurement vital in clinical and research settings.

Core Physical and Chemical Properties

MEGX-d6 is a stable, isotopically labeled version of MEGX, where six hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous MEGX in mass spectrometry analyses, without significantly altering its chemical behavior. This property makes it an ideal internal standard for quantitative assays.

Table 1: Physical and Chemical Data of MEGX-d6 Hydrochloride

| Property | Value | Source(s) |

| Synonyms | Norlidocaine-d6 hydrochloride | [1] |

| Molecular Formula | C₁₂H₁₃D₆ClN₂O | [1][2] |

| Molecular Weight | 248.78 g/mol | [1][2] |

| CAS Number | 2748541-96-8 | [1][2] |

| Unlabeled CAS Number | 7729-94-4 | [1][2] |

| Appearance | Solid (neat format typical for analytical standards) | [3] |

| Solubility (of MEGX) | 25.2 µg/mL (at pH 7.4) | [4] |

| Storage Temperature | +4°C (short-term), -20°C or -80°C (stock solutions) | [5][6] |

| Shipping Temperature | Room Temperature | [1] |

Metabolic Pathway of Lidocaine

Lidocaine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The initial and major metabolic step is the N-deethylation to form MEGX. This reaction is predominantly catalyzed by the isozymes CYP3A4 and CYP1A2.[7][8] MEGX is subsequently metabolized further to glycinexylidide (GX).[8][9] The rate of MEGX formation is a sensitive marker for liver function and is utilized in the "MEGX test" to assess hepatic metabolic capacity.[10][11]

Caption: Metabolic pathway of Lidocaine to MEGX and GX.

Experimental Protocols: Quantification of MEGX

The use of a stable isotope-labeled internal standard like MEGX-d6 is the gold standard for quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high specificity and sensitivity.

Sample Preparation

A common procedure for extracting MEGX from plasma or serum samples is protein precipitation.

-

Spiking: To 100 µL of the biological matrix (e.g., plasma), add a small volume of MEGX-d6 internal standard solution of a known concentration.

-

Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following provides a general framework for an LC-MS/MS method. Specific parameters should be optimized for the instrument in use.

Table 2: General LC-MS/MS Parameters for MEGX Analysis

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with low %B, ramp up to high %B to elute MEGX, then re-equilibrate. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | MEGX: Q1 (207.1) -> Q3 (e.g., 122.1)[4]MEGX-d6: Q1 (213.1) -> Q3 (e.g., 122.1 or other stable fragment) |

| Collision Energy | Optimized for the specific transitions |

Experimental Workflow for Pharmacokinetic Studies

MEGX-d6 is indispensable in pharmacokinetic (PK) studies of lidocaine to accurately determine the concentration-time profiles of its metabolite, MEGX.[12] The workflow involves sample collection, preparation with the internal standard, analysis, and data modeling.

Caption: Workflow for a pharmacokinetic study of MEGX.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 二甲双胍-(二甲基-d6) 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methylsyringol-D6 | CAS | LGC Standards [lgcstandards.com]

- 7. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Optimizing Lidocaine Dosing in Hepatectomy Patients: A Population Pharmacokinetic Study of Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reassessment of monoethylglycinexylidide as preoperative liver function test in a rat model of liver cirrhosis and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Monoethylglycinexylidide-d6 (MEGX-d6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated analog of Monoethylglycinexylidide (MEGX), which is an active metabolite of lidocaine.[1][2] MEGX is utilized as an indicator of hepatic function.[2] The inclusion of deuterium atoms in MEGX-d6 makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as in therapeutic drug monitoring and pharmacokinetic studies.[3]

Certificate of Analysis (Representative Data)

The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between batches and suppliers.

Physical and Chemical Properties

| Property | Specification |

| Chemical Formula | C₁₂H₁₂D₆N₂O |

| Molecular Weight | 212.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (10 mg/mL) and methanol.[1] |

Analytical Data

| Test | Specification | Method |

| Purity (HPLC) | ≥98% | HPLC-UV |

| Isotopic Purity (d6) | ≥99 atom % D | MS |

| Identity (¹H-NMR) | Consistent with structure | NMR |

| Mass Spectrum | Consistent with structure | ESI-MS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of MEGX and its deuterated analog are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of MEGX-d6 by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: BetaBasic-18 or equivalent C18 column.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous 0.1% formic acid and acetonitrile with 0.1% formic acid.[4] Another described mobile phase is 0.05 M phosphate buffer (pH 4.0) and acetonitrile (88:12, v/v).[5][6]

-

Detection: UV detection at an appropriate wavelength determined by the UV spectrum of MEGX.

-

Quantification: The peak area of MEGX-d6 is compared to the total peak area of all components to determine purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and assess the isotopic enrichment of the deuterated compound.

-

Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of MEGX-d6. The relative abundance of the d6 isotopologue is compared to the lower deuterated forms (d0 to d5) to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

¹H-NMR spectroscopy is used to confirm the chemical structure of MEGX-d6.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns, which should be consistent with the known structure of MEGX, accounting for the deuterium labeling.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of Monoethylglycinexylidide.

References

- 1. abmole.com [abmole.com]

- 2. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of lidocaine and its major metabolite, monoethylglycinexylidide, in elk velvet antler by liquid chromatography with UV detection and confirmation by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MEGX-d6 for Liver Function Testing: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the Monoethylglycinexylidide (MEGX) test, a dynamic assessment of liver function, with a focus on the use of its deuterated form, MEGX-d6, in high-precision quantitative analysis. The MEGX test provides a real-time snapshot of the liver's metabolic capacity and blood flow, offering valuable insights for drug development, pre-transplantation assessment, and the management of critically ill patients.

Introduction: The MEGX Test as a Dynamic Liver Function Bioassay

The MEGX test is a dynamic liver function test that measures the rate of formation of monoethylglycinexylidide (MEGX), the primary metabolite of lidocaine. This process is heavily reliant on the activity of the hepatic cytochrome P450 enzyme system, particularly CYP3A4 and CYP1A2, as well as hepatic blood flow. Consequently, the concentration of MEGX in the serum following a controlled dose of lidocaine serves as a sensitive and quantitative indicator of liver function.

MEGX-d6, a stable isotope-labeled version of MEGX, is a critical component in modern, high-precision analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It serves as an internal standard to ensure the accuracy and reproducibility of MEGX quantification by correcting for variations during sample preparation and analysis.

The Metabolic Pathway of Lidocaine to MEGX

The biotransformation of lidocaine to MEGX is a crucial aspect of this liver function test. The pathway is primarily hepatic and involves oxidative N-dealkylation.

Experimental Protocols

The Lidocaine Challenge: In Vivo Protocol

The standard procedure for the MEGX test involves the intravenous administration of lidocaine followed by blood sampling at specific time points.

-

Patient Preparation: Patients are typically required to fast overnight.

-

Lidocaine Administration: A dose of 1 mg/kg of lidocaine hydrochloride is administered intravenously over a 2-minute period.

-

Blood Sampling: Venous blood samples are collected at baseline (before lidocaine administration) and at 15, 30, and 60 minutes post-administration. Serum is separated by centrifugation and stored at -20°C until analysis.

Analytical Methodologies for MEGX Quantification

Several analytical methods can be employed to measure MEGX concentrations in serum.

FPIA is a rapid and widely used method for MEGX determination. It is a competitive immunoassay performed on automated analyzers like the Abbott TDx.

Principle: The assay is based on the competition between MEGX in the patient's serum and a known concentration of fluorescein-labeled MEGX for binding sites on a MEGX-specific antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of MEGX in the sample.

General Procedure (Abbott TDx):

-

Patient serum, calibrators, or controls are placed in the sample cartridge.

-

The instrument automatically performs the necessary dilutions and reagent additions.

-

The fluorescence polarization is measured, and the MEGX concentration is calculated based on a stored calibration curve.

HPLC offers high specificity and sensitivity for MEGX quantification.

Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up the serum samples and concentrate the analytes.

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 210 nm |

| Internal Standard | e.g., Trimethoprim |

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of small molecules like MEGX. The use of a deuterated internal standard such as MEGX-d6 is crucial for accurate and precise measurements.

Sample Preparation:

-

To a 100 µL serum sample, add an internal standard solution containing MEGX-d6.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is then either directly injected or further purified by SPE.

LC-MS/MS Parameters (Illustrative):

| Parameter | Value |

| LC Column | C18 or similar reverse-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a modifier like formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | MEGX: m/z 207 -> 58 |

| MEGX-d6 (anticipated): m/z 213 -> 64 |

Quantitative Data Summary

The following tables summarize the MEGX concentrations reported in various studies, categorized by patient population.

Table 1: MEGX Concentrations in Healthy vs. Cirrhotic Patients

| Study | Population | N | MEGX Concentration (ng/mL) at 60 min (Mean ± SD) |

| Fabris et al. | Healthy | 7 | 95 ± 21 |

| Cirrhosis (Compensated) | 4 | 42 ± 15 | |

| Mali et al. | Healthy | 25 | 131.2 |

| Cirrhosis (Child-Pugh A) | 47 | 51.3 | |

| Cirrhosis (Child-Pugh B) | 32 | 37.1 | |

| Cirrhosis (Child-Pugh C) | 25 | 17.3 |

Table 2: MEGX as a Prognostic Indicator

| Study | Patient Group | MEGX Cut-off (ng/mL) | Prognostic Significance |

| Oellerich et al. | Liver Transplant Candidates | < 10 | Associated with poor 1-year survival |

| Lorf et al. | Critically Ill (Sepsis) | < 30 on day 3 | 89% sensitivity and 94% specificity for predicting Multiple Organ Failure |

Visualizations

Experimental Workflow for the MEGX Test

The following diagram illustrates the typical workflow for conducting a MEGX test for liver function assessment.

Conclusion

The MEGX test, particularly when quantified using robust analytical methods like LC-MS/MS with a deuterated internal standard such as MEGX-d6, offers a sensitive and reliable means of assessing dynamic liver function. The data generated from this test can be invaluable for researchers and clinicians in various fields, from understanding drug metabolism to making critical decisions in patient care. This guide provides a comprehensive overview of the core principles, protocols, and data associated with the MEGX test, serving as a valuable resource for its implementation in a research setting.

Commercial Suppliers and Technical Guide for Monoethylglycinexylidide-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Monoethylglycinexylidide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The guide includes a comparative table of suppliers, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visual diagrams of relevant workflows and metabolic pathways.

Commercial Availability of this compound

This compound (MEGX-d6) is a stable isotope-labeled version of Monoethylglycinexylidide, the primary active metabolite of the local anesthetic lidocaine. Its application as an internal standard in quantitative bioanalysis by LC-MS/MS allows for precise and accurate measurement of MEGX levels in biological matrices, which is often used as a sensitive indicator of hepatic function.

Several chemical suppliers offer this compound, primarily as the hydrochloride salt. The following table summarizes the available information for key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress (MCE) | This compound hydrochloride | HY-118177S1 | 2748541-96-8 | C₁₂H₁₃D₆ClN₂O | 248.78 | Listed as a deuterium-labeled Monoethylglycinexylidide for research use only. |

| US Biological Life Sciences | Nor Lidocaine-d6 Hydrochloride | N713501 | Not specified | C₁₂H₁₃D₆ClN₂O | Not specified | "Nor Lidocaine" is a synonym for Monoethylglycinexylidide. |

Note: Other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, Cayman Chemical, Cerilliant, and IsoSciences may offer this compound through their custom synthesis services. It is recommended to inquire directly with these companies for potential availability.

Experimental Protocols

The following is a detailed methodology for the quantification of Monoethylglycinexylidide (MEGX) in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a composite based on established methods for the analysis of MEGX and the general principles of using stable isotope-labeled internal standards.

Sample Preparation (Protein Precipitation)

-

Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.

-

Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

-

Vortex: Gently vortex the samples for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex: Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The following MRM transitions should be optimized for the specific instrument used:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monoethylglycinexylidide (MEGX) | 207.2 | 86.1 | 15 |

| This compound (IS) | 213.2 | 92.1 | 15 |

Data Analysis

-

Quantification: The concentration of MEGX in the plasma samples is determined by calculating the peak area ratio of the analyte (MEGX) to the internal standard (MEGX-d6).

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used.

Visualizations

Procurement Workflow for this compound

Caption: Workflow for procuring this compound.

Metabolic Pathway of Lidocaine to MEGX and its Clinical Significance

Caption: Metabolic pathway of Lidocaine and the clinical use of MEGX.

In-Depth Technical Guide: Safety Data for Monoethylglycinexylidide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Monoethylglycinexylidide-d6. The information is compiled from available safety data sheets, toxicological studies, and established scientific literature to ensure a high standard of accuracy and utility for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is the deuterated form of Monoethylglycinexylidide (MEGX), the primary active metabolite of the local anesthetic, Lidocaine. The deuteration is typically on the ethyl group.

| Property | Value | Source |

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide-d6 | Sigma-Aldrich |

| Synonyms | MEGX-d6, Norlidocaine-d6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂D₆N₂O | PubChem[1] |

| Molecular Weight | 212.32 g/mol | PubChem[1] |

| Appearance | White Solid | ChemicalBook[2] |

| Solubility | 25.2 µg/mL at pH 7.4 | PubChem[1] |

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed. The GHS classification for the non-deuterated parent compound, Monoethylglycinexylidide, is generally considered applicable.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Hazard Pictogram:

Toxicological Summary

Monoethylglycinexylidide is an active metabolite of lidocaine and exhibits pharmacological and toxicological properties.[3] Its toxicity is estimated to be approximately 80-90% that of lidocaine.[3]

A study in goat kids established the following toxicological parameters for the non-deuterated compound after intravenous infusion of lidocaine hydrochloride:

| Parameter | Value | Species |

| Mean Total Dose (Convulsant) | 12.31 ± 1.42 mg/kg BW | Goat Kids |

| Mean Plasma Concentration (Convulsant) | 13.59 ± 2.34 µg/mL | Goat Kids |

Source: Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids[4][5]

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

The following is a generalized protocol for assessing the acute oral toxicity of a substance like this compound, based on the OECD Guideline 423 (Acute Toxic Class Method).[6][7][8]

Objective: To determine the acute oral toxicity of the test substance and to classify it according to the Globally Harmonised System (GHS).[8]

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex are dosed at each step.[6] The outcome of each step determines the dosage for the subsequent step.[6]

Experimental Workflow:

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (preferably females) are used.[6]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for the brief fasting period before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered orally by gavage in a single dose.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[10]

-

Data Analysis: The number of mortalities at different dose levels is used to classify the substance according to GHS categories.

Metabolic Pathway

Monoethylglycinexylidide is formed in the liver through the N-deethylation of lidocaine, a process primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[11]

Caption: Metabolic pathway of Lidocaine to Monoethylglycinexylidide.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Spill and Disposal:

-

Spill: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Safe Handling Workflow:

Caption: Recommended workflow for the safe handling of this compound.

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling any chemical substance.

References

- 1. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MONOETHYLGLYCINEXYLIDIDE | 7728-40-7 [chemicalbook.com]

- 3. Pharmacokinetics and safety of lidocaine and monoethylglycinexylidide in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. bemsreports.org [bemsreports.org]

- 10. oecd.org [oecd.org]

- 11. ClinPGx [clinpgx.org]

Methodological & Application

Application Note & Protocol: Quantification of Lidocaine and MEGX in Human Plasma using MEGX-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Its clinical efficacy and potential toxicity are influenced by its metabolism, primarily to monoethylglycinexylidide (MEGX), which is an active metabolite.[4] Accurate quantification of both lidocaine and MEGX in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5] This application note provides a detailed protocol for the simultaneous determination of lidocaine and MEGX in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with MEGX-d6 as the internal standard. The use of a stable isotope-labeled internal standard like MEGX-d6 ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle

This method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column. The analytes, lidocaine and MEGX, along with the internal standard (IS), MEGX-d6, are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Quantification is achieved by calculating the peak area ratio of each analyte to the internal standard.

Below is a diagram illustrating the logical relationship of using an internal standard in this quantitative analysis.

References

- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Monoethylglycinexylidide (MEGX) in Human Plasma using MEGX-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The conversion of lidocaine to MEGX is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2 in the liver.[1] Consequently, the rate of MEGX formation serves as a sensitive and specific indicator of hepatic function. Accurate quantification of MEGX in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and as a diagnostic tool for assessing liver health.[2][3]

This document provides a detailed protocol for the quantification of MEGX in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing its stable isotope-labeled counterpart, MEGX-d6, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[4]

Metabolic Pathway of Lidocaine to MEGX

Lidocaine undergoes N-deethylation in the liver to form MEGX, which is further metabolized to glycinexylidide (GX).[5][6] This metabolic cascade is a critical aspect of lidocaine's pharmacology and toxicology.

Experimental Protocol

This protocol describes a robust LC-MS/MS method for the quantification of MEGX in human plasma.

Materials and Reagents

-

MEGX hydrochloride (analytical standard)

-

MEGX-d6 hydrochloride (internal standard)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free, sourced from a reputable supplier)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEGX and MEGX-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the MEGX stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the MEGX-d6 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is recommended for its simplicity and high-throughput compatibility.[7][8]

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

Add 50 µL of plasma to the appropriately labeled tubes.

-

Spike with 10 µL of the internal standard working solution (100 ng/mL MEGX-d6).

-

Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MEGX | 207.1 | 58.8 | 15 |

| MEGX-d6 | 213.1 | 58.8 | 15 |

Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.[7][8][9]

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| MEGX | 1 - 1000 | 1 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| MEGX | > 85 | < 15 |

Data Analysis

Quantification is performed by calculating the peak area ratio of MEGX to MEGX-d6. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of MEGX in unknown samples is then determined from this calibration curve.

Conclusion

The described LC-MS/MS method utilizing MEGX-d6 as an internal standard provides a highly reliable, sensitive, and specific approach for the quantification of MEGX in human plasma. This methodology is well-suited for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, offering the accuracy and precision required for demanding scientific investigations.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effect of liver disease and food on plasma MEGX concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Lidocaine and MEGX in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine and its active metabolite, monoethylglycinexylidide (MEGX), in human plasma. The method utilizes MEGX-d6 as an internal standard and a simple protein precipitation procedure for sample preparation, making it suitable for high-throughput clinical and research applications. This method provides excellent accuracy, precision, and a low limit of quantification, enabling reliable therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its primary active metabolite, MEGX, is formed in the liver and has pharmacological activity. Monitoring the plasma concentrations of both lidocaine and MEGX is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a validated LC-MS/MS method for the simultaneous determination of lidocaine and MEGX in human plasma, employing MEGX-d6 as the internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents

-

Lidocaine hydrochloride (≥98.5% purity)

-

MEGX (≥98% purity)

-

MEGX-d6 (as internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

An electrospray ionization (ESI) source.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (MEGX-d6).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Alltima HP C18-EPS (150 mm x 2.1 mm, 5 µm) or equivalent[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C[3]

-

Elution: Isocratic or gradient elution can be used. An example of an isocratic elution is 70:30 (v/v) Mobile Phase A:Mobile Phase B.[1]

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 250 °C

-

Capillary Voltage: 3000 V[3]

The following MRM transitions were monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lidocaine | 235.2 | 86.6 | 17 |

| MEGX | 207.1 | 58.8 | 13 |

| MEGX-d6 (IS) | 213.2 | 64.8 | To be optimized |

Note: The collision energy for MEGX-d6 should be optimized during method development to achieve the most stable and intense product ion.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of lidocaine and MEGX in human plasma.

Linearity and Sensitivity

The method was found to be linear over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be in the low ng/mL range, providing sufficient sensitivity for clinical and pharmacokinetic studies.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (%CV) for precision was typically below 10%, and the accuracy was within ±15% of the nominal values, which is well within the acceptable limits for bioanalytical methods.

Recovery

The extraction recovery of lidocaine and MEGX from plasma was consistently high, generally exceeding 75%.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative performance of similar analytical methods for lidocaine and MEGX.

| Parameter | Lidocaine | MEGX | Reference |

| Linearity Range | 0.2 - 18.0 mg/L | 0.2 - 18.0 mg/L | [1] |

| 1 - 500 ng/mL | 1 - 500 ng/mL | [3] | |

| 1 - 1000 ng/mL | 1 - 1000 ng/mL | [2] | |

| LLOQ | 0.2 mg/L | 0.2 mg/L | [1] |

| 1 ng/mL | 1 ng/mL | [2] | |

| 15.625 ng/mL | 1.5625 ng/mL | [5] | |

| Intra-day Precision (%CV) | < 6.9% | < 6.9% | [1] |

| 3.1 - 9.3% | 4.3 - 8.5% | [2] | |

| Inter-day Precision (%CV) | < 6.9% | < 6.9% | [1] |

| 3.1 - 9.3% | 6.9 - 10% | [2] | |

| Accuracy (%) | 99.4 - 103.6% | 99.4 - 103.6% | [1] |

| < 15% | < 15% | [2] | |

| Recovery (%) | > 75% | > 75% | [2][4] |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of lidocaine and MEGX in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research in drug development.

Detailed Experimental Protocol

1.0 Objective

To provide a detailed step-by-step protocol for the quantitative analysis of lidocaine and its metabolite, MEGX, in human plasma using LC-MS/MS with MEGX-d6 as an internal standard.

2.0 Materials and Equipment

-

Chemicals: Lidocaine HCl, MEGX, MEGX-d6, methanol, acetonitrile, formic acid, ammonium acetate, ultrapure water.

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, volumetric flasks, pipettes and tips.

-

Equipment: Analytical balance, vortex mixer, microcentrifuge, LC-MS/MS system.

3.0 Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of lidocaine HCl, MEGX, and MEGX-d6 in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of mixed working standard solutions of lidocaine and MEGX by serially diluting the stock solutions with methanol to cover the desired calibration range.

-

-

Internal Standard Working Solution:

-

Prepare a working solution of MEGX-d6 in methanol at a concentration of 100 ng/mL.

-

4.0 Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

-

Spike 100 µL of blank plasma with the appropriate working standard solutions to prepare the calibration curve and QC samples. For unknown samples, use 100 µL of the subject's plasma.

-

Add 200 µL of the internal standard working solution (MEGX-d6 in methanol) to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

5.0 LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the conditions described in the "Experimental" section of the Application Note.

-

Create an analysis sequence including blanks, calibration standards, QC samples, and unknown samples.

-

Acquire data using the specified MRM transitions.

6.0 Data Analysis

-

Integrate the chromatographic peaks for lidocaine, MEGX, and MEGX-d6.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of lidocaine and MEGX in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of lidocaine and MEGX.

References

- 1. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

Application Notes and Protocols for MEGX Analysis Using MEGX-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX) is the primary active metabolite of lidocaine, formed in the liver by the cytochrome P450 enzyme system. The rate of MEGX formation is a sensitive and specific indicator of hepatic metabolic function and blood flow, making it a valuable biomarker in clinical settings for assessing liver health, particularly in the context of organ transplantation and critical care medicine.[1][2] Accurate and reproducible quantification of MEGX in biological matrices is crucial for both clinical diagnostics and pharmacokinetic studies.

This document provides detailed protocols for the sample preparation of MEGX in plasma or serum for quantitative analysis, utilizing MEGX-d6 as an internal standard to ensure accuracy and precision. The primary method detailed is Protein Precipitation (PPT), a rapid and robust technique suitable for high-throughput analysis. An alternative method, Solid-Phase Extraction (SPE), is also described for instances requiring more rigorous sample cleanup. These protocols are intended for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this application.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for MEGX analysis. These values can serve as a benchmark for researchers developing or implementing their own assays.

| Parameter | Value | Method | Internal Standard | Matrix | Source |

| Linearity Range | 0.01 - 1.5 mg/L | HPLC-MS/MS | Lidocaine-d10 | Human Plasma | [3] |

| 2 - 1000 ng/mL | UPLC-MS/MS | Not Specified | Human Plasma | [4][5] | |

| 1.562 - 25 ng/mL | GC-MS | Procaine | Serum | [6] | |

| Limit of Detection (LOD) | 0.5 ng/mL | GC-MS | Procaine | Serum | [6] |

| 3 µg/L | HPLC | Not Specified | Plasma | [7] | |

| Extraction Recovery | 80.1% - 85.7% | Solid-Phase Extraction | Procaine | Serum | [6] |

| Accuracy (RE%) | < 8% | Automated PPT | Not Specified | Plasma | [8] |

| Precision (CV%) | < 5% | Automated PPT | Not Specified | Plasma | [8] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol describes a common and efficient method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis. The use of a deuterated internal standard like MEGX-d6 is critical for correcting analytical variability.

Materials and Reagents:

-

Blank plasma/serum (for calibration standards and quality controls)

-

MEGX analytical standard

-

MEGX-d6 internal standard (IS)[9]

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic Acid (optional, for mobile phase modification)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge (capable of >10,000 x g)

-

Calibrated pipettes

-

96-well collection plates (optional, for high-throughput)

Procedure:

-

Preparation of Working Solutions:

-

Prepare a stock solution of MEGX in methanol.

-

Prepare a working stock solution of MEGX-d6 in methanol. The concentration should be determined based on the expected MEGX concentration range and instrument sensitivity.

-

Prepare a "spiking" solution by adding the MEGX-d6 working stock to acetonitrile. This will be your protein precipitation solvent. A common ratio is 3:1 or 4:1 (v/v) of ACN to the plasma sample.[3]

-

-

Sample Spiking and Precipitation:

-

Aliquot 100 µL of plasma/serum sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the acetonitrile/MEGX-d6 internal standard solution to each tube.[3] This provides a 3:1 ratio of precipitation solvent to sample.

-

Cap the tubes securely.

-

-

Mixing and Incubation:

-

Vortex mix the samples vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Allow the samples to incubate for 5-10 minutes at room temperature (or on ice) to facilitate complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

-

Supernatant Transfer:

-

Carefully aspirate the supernatant, being cautious not to disturb the protein pellet.

-

Transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.

-

-

Analysis:

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[3]

-

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, which is beneficial for samples with very low MEGX concentrations.[6][11][12] This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes.

Materials and Reagents:

-

All materials from the PPT protocol.

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange sorbent).

-

SPE vacuum manifold or positive pressure processor.

-

Conditioning solvent (e.g., Methanol).

-

Equilibration solvent (e.g., HPLC-grade water).

-

Wash solvent (e.g., 5% Methanol in water).

-

Elution solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid).

-

Nitrogen evaporator (optional, for sample concentration).

Procedure:

-

Sample Pre-treatment:

-

Spike 100 µL of the plasma/serum sample with the MEGX-d6 internal standard.

-

Dilute the sample with 400 µL of an appropriate buffer (e.g., 0.1% formic acid in water) to reduce viscosity and improve loading.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Pass 1 mL of conditioning solvent (e.g., Methanol) through the cartridge. Do not allow the sorbent bed to dry.

-

-

SPE Cartridge Equilibration:

-

Pass 1 mL of equilibration solvent (e.g., HPLC-grade water) through the cartridge. Again, do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

-

Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

-

-

Washing:

-

Pass 1 mL of wash solvent (e.g., 5% Methanol in water) through the cartridge to remove salts and other polar interferences.

-

-

Elution:

-

Place clean collection tubes or a 96-well plate inside the manifold.

-

Elute MEGX and MEGX-d6 from the cartridge using 500 µL of elution solvent (e.g., Methanol with 0.1% formic acid).

-

-

Evaporation and Reconstitution (Optional):

-

If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

References

- 1. [Evaluation of lidocaine metabolite (monoethylglycinexylidide) as a liver function test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 7. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. 固相萃取指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Lidocaine using MEGX-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its therapeutic window is narrow, and monitoring its plasma concentration is crucial to ensure efficacy while avoiding toxicity. The major active metabolite of lidocaine is monoethylglycinexylidide (MEGX), which also possesses therapeutic and toxic effects. Therefore, the simultaneous monitoring of both lidocaine and MEGX is often necessary for optimal patient management. This document provides detailed application notes and protocols for the quantitative analysis of lidocaine and MEGX in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MEGX-d6 as an internal standard.

Lidocaine Metabolism

Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4. The initial and most significant metabolic step is the N-deethylation of lidocaine to form MEGX. MEGX is further metabolized to glycinexylidide (GX). The metabolic pathway is illustrated below.

Caption: Metabolic pathway of lidocaine to MEGX and GX.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the therapeutic drug monitoring (TDM) of lidocaine and its metabolites due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as MEGX-d6, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.

Principle

The method involves the extraction of lidocaine, MEGX, and the internal standard (MEGX-d6) from a plasma sample, followed by chromatographic separation and detection by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Two common sample preparation protocols are detailed below: protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

Workflow:

Caption: Protein precipitation workflow for sample preparation.

Detailed Steps:

-

Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of MEGX-d6 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, but can improve sensitivity).

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.

Workflow:

Caption: Liquid-liquid extraction workflow for sample preparation.

Detailed Steps:

-

Pipette 200 µL of plasma sample, calibrator, or QC sample into a glass tube.

-